3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one is a compound that features a cyclohexanone ring substituted with a 4-methylthiazol-2-ylmethyl group. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-methylthiazol-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents like bromine or chlorine
Scientific Research Applications
3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The compound may also interact with inflammatory pathways, reducing inflammation and pain .
Comparison with Similar Compounds
3-((4-Methylthiazol-2-yl)methyl)cyclohexan-1-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring
These compounds share the thiazole ring but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
3-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C11H15NOS/c1-8-7-14-11(12-8)6-9-3-2-4-10(13)5-9/h7,9H,2-6H2,1H3 |
InChI Key |
PMKICQBSYFNSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC2CCCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.